molecular formula C13H12ClNO4S2 B2926055 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine CAS No. 1797847-80-3

1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine

Cat. No.: B2926055
CAS No.: 1797847-80-3
M. Wt: 345.81
InChI Key: YOXNYKQWKQLXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene, a furan, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 5-chlorothiophene-2-carbonyl chloride with azetidine in the presence of a base to form the azetidine derivative. This intermediate is then reacted with furan-2-ylmethanesulfonyl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorothiophene and furan moieties may play a role in binding to active sites, while the azetidine ring could influence the overall conformation and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-chlorothiophene-2-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorothiophene and furan moieties, along with the azetidine ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c14-12-4-3-11(20-12)13(16)15-6-10(7-15)21(17,18)8-9-2-1-5-19-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXNYKQWKQLXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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